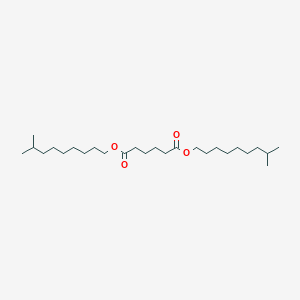
Diisodecyladipat
Übersicht
Beschreibung
Diisodecyl adipate, also known as hexanedioic acid diisodecyl ester, is a chemical compound with the molecular formula C26H50O4 and a molecular weight of 426.67 g/mol . It is a colorless, viscous liquid commonly used as a plasticizer in various industrial applications. Diisodecyl adipate is known for its excellent low-temperature performance and is often used in the production of flexible and durable plastic products .
Wissenschaftliche Forschungsanwendungen
Diisodecyl adipate has a wide range of applications in scientific research and industry:
Wirkmechanismus
Target of Action
Diisodecyl adipate is primarily used as a plasticizer in the development of biodegradable films . Its primary targets are polymers such as thermoplastic starch and poly(lactic acid) . It enhances the flexibility and workability of these polymers, making them suitable for various applications.
Mode of Action
Diisodecyl adipate interacts with its targets (polymers) by embedding itself in the polymer matrix. This increases the distance between polymer chains, reducing intermolecular forces and increasing the flexibility of the material .
Biochemical Pathways
It’s known that it can be transformed and degraded through various pathways . The metabolites resulting from these transformations can have toxic effects on organisms .
Pharmacokinetics
It’s known that it’s soluble in most organic solvents and hydrocarbons, but insoluble or slightly soluble in glycerin .
Result of Action
The primary result of diisodecyl adipate’s action is the increased flexibility and workability of the polymers it is added to . This allows the creation of a variety of products, from biodegradable films to electrical cable sheaths .
Action Environment
The action of diisodecyl adipate can be influenced by environmental factors. For example, it has good cold resistance, making it suitable for use in outdoor products . Its compatibility with polyvinyl chloride (pvc) is relatively poor, often requiring the use of other plasticizers for products that require both cold resistance and durability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diisodecyl adipate is synthesized through the esterification of adipic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, diisodecyl adipate is produced in large-scale reactors where adipic acid and isodecyl alcohol are combined in the presence of a catalyst. The reaction mixture is heated to a specific temperature, usually around 150-200°C, to promote esterification. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Diisodecyl adipate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions with other alcohols.
Common Reagents and Conditions:
Esterification: Adipic acid and isodecyl alcohol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: Diisodecyl adipate can be hydrolyzed back to adipic acid and isodecyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: Diisodecyl adipate can react with other alcohols in the presence of a catalyst to form different esters.
Major Products Formed:
Esterification: Diisodecyl adipate.
Hydrolysis: Adipic acid and isodecyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Vergleich Mit ähnlichen Verbindungen
- Dioctyl adipate (DOA)
- Dioctyl phthalate (DOP)
- Dioctyl terephthalate (DOTP)
- Dioctyl sebacate (DOS)
- Diisononyl phthalate (DINP)
Comparison: Diisodecyl adipate is unique in its combination of low volatility and excellent low-temperature performance, making it suitable for applications where both durability and flexibility are required. Compared to dioctyl adipate, diisodecyl adipate has a lower volatility, which enhances its performance in long-term applications. Unlike phthalate-based plasticizers such as dioctyl phthalate, diisodecyl adipate is considered to have lower toxicity and is a preferred choice in applications requiring safer plasticizers .
Eigenschaften
IUPAC Name |
bis(8-methylnonyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYQYOQRGPFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274202 | |
| Record name | Bis(8-methylnonyl) hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | Hexanedioic acid, 1,6-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27178-16-1, 142-53-0 | |
| Record name | Diisodecyl adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027178161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoplex DDA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(8-methylnonyl) hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisodecyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISODECYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Q382O0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does curing temperature influence the properties of hybrid films containing diisodecyl adipate on tinplate?
A: Curing temperature plays a critical role in determining the final properties of hybrid films containing DIDA. Higher curing temperatures influence the kinetics of hydrolysis and condensation reactions during the sol-gel process. [] This can lead to increased layer thickness and improved barrier effects against corrosion on tinplate. []
Q2: Can you elaborate on the effect of diisodecyl adipate on the morphology and properties of poly(lactic acid)/thermoplastic starch blends?
A: When used as a plasticizer in poly(lactic acid) (PLA) and thermoplastic starch (TPS) blends, DIDA significantly influences the morphology, mechanical properties, and barrier properties of the resulting sheets. [] Its higher molecular weight, compared to diethyl adipate (DEA), contributes to improved mechanical and barrier properties. [] Microscopic analysis revealed that DIDA promotes different morphologies (dispersed or co-continuous structures) depending on the PLA/TPS ratio, directly impacting the material's properties. []
Q3: Can diisodecyl adipate be used in applications beyond PVC plasticization, and what advantages does it offer?
A: Yes, DIDA has shown promise in creating innovative materials like thermoplastic electroactive gels. [] These gels, formed using DIDA and polyvinyl chloride, exhibit electromechanical activity and can be easily fabricated using heat-based methods like 3D-printing and extrusion. [] This overcomes the limitations of traditional solvent-based fabrication and opens new possibilities for artificial muscle development and soft robotics. [, ]
Q4: What are the environmental considerations associated with diisodecyl adipate?
A: While DIDA is widely used, it's essential to acknowledge its potential environmental impact. The research highlights the presence of DIDA as a contaminant in recycled paper fibers. [] This necessitates effective treatment methods to remove DIDA and similar plasticizers during the recycling process to ensure the quality of recycled materials and minimize environmental contamination. []
Q5: Are there any studies on alternative plasticizers to diisodecyl adipate, particularly in the context of potential toxicity concerns?
A: Research has explored alternatives to DIDA, especially given concerns about the endocrine-disrupting effects of some plasticizers. [] In a study comparing DIDA to other DEHP replacements in a fetal rat testis organ culture model, DIDA showed minimal toxicity compared to the legacy compound MEHP. [] This suggests that DIDA could be a safer alternative in specific applications, although further investigation is needed. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
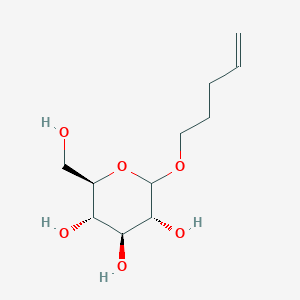
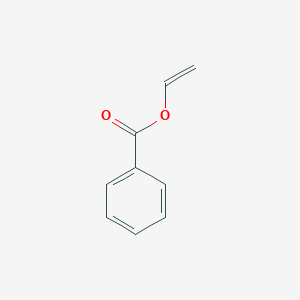
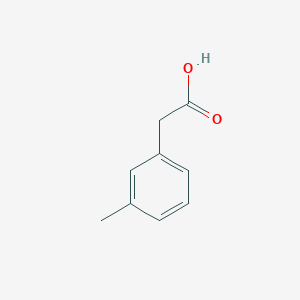
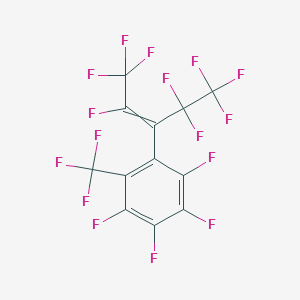
![Benzo[e]pyrene-d12](/img/structure/B167089.png)
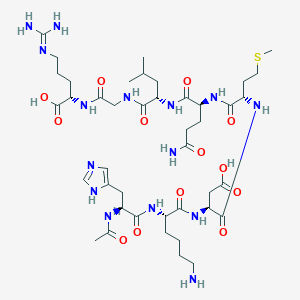
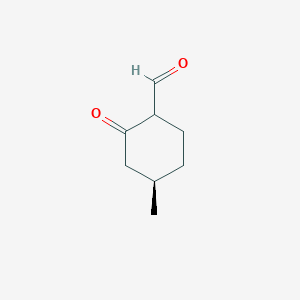


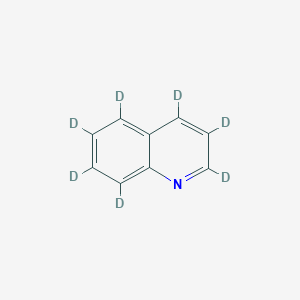
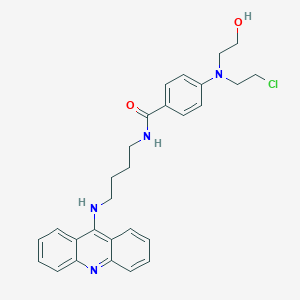
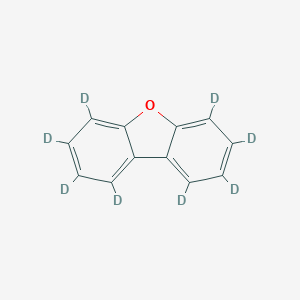
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)

